1-Ethyl-2-ethylsulfanylimidazole
Description
1-Ethyl-2-ethylsulfanylimidazole is a substituted imidazole derivative characterized by an ethyl group at the 1-position and an ethylsulfanyl (S-ethyl) group at the 2-position of the imidazole ring. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science. The ethylsulfanyl substituent introduces sulfur-based functionality, which can influence electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
1-ethyl-2-ethylsulfanylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-9-6-5-8-7(9)10-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAFYURCSYXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-ethylsulfanylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with ethylsulfanylacetaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-ethylsulfanylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfanyl group.
Substitution: The ethyl and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the sulfanyl group.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-Ethyl-2-ethylsulfanylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-ethylsulfanylimidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. In cancer research, the compound is believed to inhibit angiogenesis and induce apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
- Key Features : This compound () has a sulfonyl (-SO₂-) group attached to a substituted phenyl ring, compared to the simpler ethylsulfanyl (-S-Et) group in the target compound.
- However, the bulky phenyl substituent may reduce membrane permeability, limiting bioavailability in pharmaceutical contexts .
2-(Ethyldisulfanyl)-1H-imidazole
- Key Features : This analog () contains a disulfanyl (-S-S-) linkage instead of a single thioether (-S-Et) group.
- Implications : The disulfanyl group introduces redox activity, enabling participation in disulfide exchange reactions. This property is critical in prodrug design (e.g., Mesna derivatives in ) but may compromise stability under reducing conditions .
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate
- Key Features : A benzimidazole derivative () with a fused benzene ring, a hydroxyethyl group, and a phenyl substituent.
- Implications : The fused aromatic system enhances π-π stacking interactions, improving binding to biological targets (e.g., DNA topoisomerases). The hydroxyethyl group increases hydrophilicity, contrasting with the lipophilic ethylsulfanyl group in the target compound .
Physicochemical Properties
- LogP Trends : The target compound’s lower LogP (1.8) compared to benzimidazole (3.5) and sulfonyl-imidazole (4.2) reflects its moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Solubility : The ethylsulfanyl group improves solubility in organic solvents like DMSO compared to the disulfanyl analog, which has higher LogP and lower solubility .
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